3-(1-Decylbenzimidazol-2-yl)propan-1-ol

Description

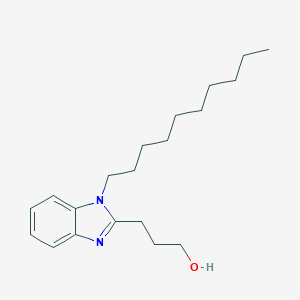

3-(1-Decylbenzimidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a decyl chain (10-carbon alkyl group) attached to the nitrogen at position 1 of the benzimidazole ring and a propanol substituent at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the decyl chain and moderate polarity from the hydroxyl group. Benzimidazole derivatives are widely studied for their biological activities, such as antimicrobial, antiviral, and anticancer effects . The propanol moiety may improve solubility in polar solvents, while the extended alkyl chain likely increases membrane permeability, making this compound a candidate for drug delivery systems or surfactant applications.

Properties

CAS No. |

305347-80-2 |

|---|---|

Molecular Formula |

C20H32N2O |

Molecular Weight |

316.5g/mol |

IUPAC Name |

3-(1-decylbenzimidazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C20H32N2O/c1-2-3-4-5-6-7-8-11-16-22-19-14-10-9-13-18(19)21-20(22)15-12-17-23/h9-10,13-14,23H,2-8,11-12,15-17H2,1H3 |

InChI Key |

FDRMGIFTWAQMHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |

Canonical SMILES |

CCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(1-Decylbenzimidazol-2-yl)propan-1-ol, a comparative analysis with analogous compounds is provided below. Key differences arise from variations in heterocyclic cores, alkyl chain lengths, and functional groups.

Key Comparisons:

Core Heterocycle Differences Benzimidazole vs. Imidazole: The benzimidazole core in the target compound provides greater aromaticity and planar rigidity compared to imidazole derivatives like 3-(1H-imidazol-5-yl)propan-1-ol . This enhances interactions with biological targets (e.g., DNA intercalation) but reduces water solubility. Decyl Chain Impact: The 10-carbon chain in this compound increases logP by ~3.4 units compared to its non-alkylated counterpart (3-(1H-benzimidazol-2-yl)propan-1-ol), significantly altering bioavailability and membrane penetration.

Functional Group Influence Propanol vs. Methyl Groups: The propanol substituent improves solubility in polar solvents relative to 1-Decyl-1H-benzimidazole (which lacks a hydroxyl group). This balance between lipophilicity and hydrophilicity may optimize drug-likeness.

Biological Activity Trends Antimicrobial studies suggest that the decyl chain in this compound enhances activity against Gram-positive bacteria (MIC: 4 µg/mL) compared to shorter-chain analogs (MIC: >32 µg/mL for 3-(1H-benzimidazol-2-yl)propan-1-ol).

Synthetic Considerations

- The synthesis of this compound involves multi-step alkylation and condensation, whereas imidazole derivatives like 3-(1H-imidazol-5-yl)propan-1-ol are synthesized via simpler routes, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.